molecular formula C16H11ClFN3O B2931594 [1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl](4-fluorophenyl)methanone CAS No. 477847-87-3

[1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl](4-fluorophenyl)methanone

Cat. No.: B2931594
CAS No.: 477847-87-3
M. Wt: 315.73
InChI Key: UYQVVTZPGDDAKK-UHFFFAOYSA-N
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Description

The compound 1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-ylmethanone belongs to the 1,2,3-triazole family, characterized by a triazole core substituted with aromatic groups. Its structure comprises a 3-chloro-4-methylphenyl group at the N1 position of the triazole ring and a 4-fluorophenylmethanone moiety at the C4 position (Fig. 1).

Properties

IUPAC Name

[1-(3-chloro-4-methylphenyl)triazol-4-yl]-(4-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClFN3O/c1-10-2-7-13(8-14(10)17)21-9-15(19-20-21)16(22)11-3-5-12(18)6-4-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYQVVTZPGDDAKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=C(N=N2)C(=O)C3=CC=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-ylmethanone is a triazole derivative that has attracted attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, structural characteristics, and biological evaluations of this compound, drawing from diverse sources to present a comprehensive overview.

  • Molecular Formula : C11H7ClF3N3O
  • Molecular Weight : 289.64 g/mol
  • CAS Number : 1271563-43-9
  • IUPAC Name : 1-[1-(3-Chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]-2,2,2-trifluoroethanone

Synthesis

The synthesis of triazole derivatives typically involves the reaction of azides with alkynes or other electrophiles. The specific synthetic route for this compound has not been extensively documented in the literature but follows standard procedures for triazole formation.

Antimicrobial Activity

Recent studies have indicated that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-ylmethanone have shown activity against various bacterial strains. The minimal inhibitory concentrations (MICs) for related compounds were reported in the range of 0.25 to 4 µg/mL against standard bacterial strains, demonstrating their potential as effective antimicrobial agents .

CompoundMIC (µg/mL)Activity
Compound A0.25Active against Gram-positive bacteria
Compound B2.0Active against clinical cocci
Compound C16.0Moderate activity

Anticancer Activity

Triazole derivatives have also been evaluated for their anticancer properties. A study demonstrated that certain triazole compounds exhibited cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The IC50 values for these compounds ranged from 6.2 µM to 43.4 µM, indicating varying levels of potency against different cancer types .

Cell LineIC50 (µM)Activity
MCF-727.3Moderate cytotoxicity
HCT1166.2High cytotoxicity

Case Studies

In a notable case study involving related triazole compounds, researchers synthesized a series of derivatives and evaluated their biological activities. The study found that modifications in the chemical structure significantly influenced both antimicrobial and anticancer activities. Specifically, the introduction of halogen substituents enhanced the activity against certain bacterial strains and cancer cell lines .

Chemical Reactions Analysis

Reduction Reactions

The methanone group undergoes reduction to form secondary alcohols. This transformation is critical for modifying the compound’s polarity and bioactivity.

Reaction Reagents/Conditions Outcome Reference
Ketone → AlcoholNaBH<sub>4</sub> in ethanol, RTSelective reduction to 1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-ylmethanol
Catalytic HydrogenationH<sub>2</sub>, Pd/C in THF, 50°CFull reduction to corresponding hydrocarbon (rarely employed due to over-reduction risks)

Mechanistic Insight :
The ketone’s electrophilicity allows nucleophilic attack by hydride donors (e.g., NaBH<sub>4</sub>), forming a tetrahedral intermediate that collapses to the alcohol.

Nucleophilic Aromatic Substitution

The 3-chloro-4-methylphenyl group participates in substitution reactions, leveraging the chloro group as a leaving site.

Reaction Reagents/Conditions Outcome Reference
Chlorine ReplacementKNH<sub>2</sub>/NH<sub>3</sub>, −33°CSubstitution with −NH<sub>2</sub> at the 3-position
Suzuki CouplingPd(PPh<sub>3</sub>)<sub>4</sub>, arylboronic acid, K<sub>2</sub>CO<sub>3</sub>, 80°CBiaryl formation via cross-coupling

Key Factors :

  • Electron-withdrawing fluorine on the adjacent phenyl ring enhances the chloro group’s reactivity .
  • Steric hindrance from the 4-methyl group limits substitution to specific nucleophiles (e.g., amines, thiols).

Electrophilic Aromatic Substitution

The 4-fluorophenyl ring undergoes electrophilic substitution, though reactivity is tempered by the electron-withdrawing fluorine.

Reaction Reagents/Conditions Outcome Reference
NitrationHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°CMeta-substituted nitro derivative
HalogenationCl<sub>2</sub>/FeCl<sub>3</sub>, 25°CLimited reactivity; para-F directs incoming electrophiles to meta positions

Computational Note :
Density functional theory (DFT) studies indicate that the fluorine’s −I effect dominates, deactivating the ring but directing substituents to the meta position .

Triazole Ring Functionalization

The 1,2,3-triazole core exhibits coordination and cycloaddition reactivity.

Reaction Reagents/Conditions Outcome Reference
Metal CoordinationCu(I)/Ag(I) salts, DMFStable complexes via N2/N3 coordination
CycloadditionAcetylene, 120°CFormation of fused bicyclic systems (e.g., triazolo-pyrazines)

Structural Impact :

  • Coordination with metals like Cu(I) alters electronic properties, enhancing catalytic activity in downstream reactions .

Cross-Coupling Reactions

The aryl halide and triazole motifs enable participation in palladium-catalyzed couplings.

Reaction Reagents/Conditions Outcome Reference
Buchwald-Hartwig AminationPd<sub>2</sub>(dba)<sub>3</sub>, XPhos, amine, 100°CIntroduction of amine groups at the chloro site
Stille CouplingPd(PPh<sub>3</sub>)<sub>4</sub>, organotin reagent, DMFArylation at the triazole 4-position

Yield Optimization :

  • Use of bulky ligands (e.g., XPhos) suppresses β-hydride elimination, improving amine coupling yields .

Oxidation and Degradation Pathways

Controlled oxidation of the methanone is less common but feasible under strong conditions.

Reaction Reagents/Conditions Outcome Reference
Ketone → Carboxylic AcidKMnO<sub>4</sub>, H<sub>2</sub>O, 100°COver-oxidation to 4-fluorobenzoic acid (minor pathway)
PhotodegradationUV light, aerobic conditionsCleavage of triazole ring; formation of chloro- and fluorobenzene byproducts

Stability Note :
The compound is stable under ambient conditions but degrades under prolonged UV exposure .

Comparison with Similar Compounds

Substituent Effects on Molecular Geometry

  • Compound V (MESTAI) : 3-(4-Fluorophenyl)-1-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]prop-2-en-1-one exhibits a dihedral angle of 39.6° between the triazole and 4-fluorophenyl rings, smaller than the 62.3° observed in pentafluorophenyl analogs due to reduced steric hindrance .
  • (4-Methylphenyl)(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)methanone (COCYAW): The dihedral angle between triazole and 4-methylphenyl rings is 44.5°, indicating moderate steric effects from methyl substituents .

Electronic and Crystallographic Properties

  • Hirshfeld Surface Analysis: In analogs like (4-methylphenyl)[1-(pentafluorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methanone, F⋯F and F⋯H interactions dominate (36.6% and 13.6% surface contributions), stabilizing crystal packing . The target compound’s 4-fluorophenyl group may engage in similar interactions.
  • Crystallographic Space Groups: Non-centrosymmetric space groups (e.g., P212121) are common in triazole derivatives due to asymmetric substituents .

Comparative Data Table

Compound Name Substituents Molecular Weight (g/mol) Key Features Biological Activity Reference
Target Compound 3-Cl-4-MePh, 4-FPh-methanone ~316.74 High steric bulk, halogenated Potential COX-2 inhibition
Compound V (MESTAI) 4-FPh, prop-2-en-1-one - Dihedral angle 39.6° Not reported
COCYAW 4-MePh, 5-Me-1-Ph - Dihedral angle 44.5° Crystallographic studies
LQFM-096 4-FPh, tetrazole - Tetrazole-triazole hybrid Analgesic/anti-inflammatory
1-[1-(3-Cl-4-MePh)-triazol-4-yl]-2,2,2-trifluoroethanone 3-Cl-4-MePh, CF3 289.64 Electron-withdrawing CF3 Not reported

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